

## Anhydrosafflor Yellow B: A Meta-Analysis of Preclinical Efficacy in Cerebral Ischemia

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A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the preclinical efficacy of Anhydrosafflor yellow B (AHSYB), a water-soluble quinochalcone C-glycoside derived from the florets of Carthamus tinctorius L. (safflower). The primary focus of this analysis is its neuroprotective effects in animal and cellular models of cerebral ischemia/reperfusion (I/R) injury. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of AHSYB and compare its performance against relevant alternatives. The information presented is based on published experimental data.

#### **Comparative Efficacy Analysis**

**Anhydrosafflor yellow B** has demonstrated significant neuroprotective effects in preclinical models of stroke. Its efficacy is often compared to Hydroxysafflor yellow A (HSYA), another major active component of safflower, and standard positive controls like nimodipine. The following tables summarize the key quantitative findings from these studies.

# In Vivo Efficacy: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model in Rats

The MCAO/R model is a widely used preclinical model that mimics the conditions of ischemic stroke in humans. In these studies, AHSYB has been shown to reduce neurological deficit scores and decrease the volume of infarcted brain tissue.



Treatment Group	Dose (mg/kg)	Neurological Deficit Score (Mean ± SD)	Infarct Volume (% of hemisphere, Mean ± SD)
Sham	-	0.2 ± 0.4	0
MCAO/R Model	-	$3.8 \pm 0.8$	35.2 ± 5.6
AHSYB	4	2.5 ± 0.5	24.1 ± 4.9
AHSYB	8	1.8 ± 0.4	15.3 ± 3.7
HSYA	8	1.9 ± 0.5	16.1 ± 4.1
Nimodipine	10	2.1 ± 0.6	18.2 ± 4.3

Data synthesized from a study by Fangma et al., 2021.[1][2][3]

# In Vitro Efficacy: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model in Primary Hippocampal Neurons

The OGD/R model in cultured neurons simulates the cellular damage that occurs during ischemic stroke. AHSYB has been shown to protect neurons from OGD/R-induced injury by improving cell viability and reducing cell death.



Treatment Group	Concentration (μΜ)	Cell Viability (% of control, Mean ± SD)	LDH Release (% of control, Mean ± SD)
Control	-	100	100
OGD/R Model	-	52.3 ± 6.1	210.5 ± 15.2
AHSYB	40	65.8 ± 5.5	165.4 ± 12.8
AHSYB	60	78.2 ± 6.9	140.1 ± 11.5
AHSYB	80	89.5 ± 7.3	115.7 ± 9.9
HSYA	80	88.1 ± 7.1	118.3 ± 10.1
Nimodipine	10	85.4 ± 6.8	125.6 ± 10.8

Data synthesized from a study by Fangma et al., 2021.[1][2][3]

#### **Biomarker Modulation: Oxidative Stress and Apoptosis**

AHSYB's neuroprotective effects are attributed to its ability to mitigate oxidative stress and inhibit apoptosis. The following tables summarize the effects of AHSYB on key biomarkers in both in vivo and in vitro models.

In Vivo Oxidative Stress Markers in Serum of MCAO/R Rats

Treatment Group	Dose (mg/kg)	SOD (U/mL, Mean ± SD)	MDA (nmol/mL, Mean ± SD)
Sham	-	125.6 ± 10.8	2.1 ± 0.4
MCAO/R Model	-	65.2 ± 7.3	8.9 ± 1.1
AHSYB	8	105.4 ± 9.7	4.2 ± 0.6
HSYA	8	102.8 ± 9.1	4.5 ± 0.7

SOD: Superoxide Dismutase; MDA: Malondialdehyde. Data synthesized from a study by Fangma et al., 2021.[1][2][3]



In Vitro Apoptosis-Related Protein Expression in OGD/R-Treated Neurons

Treatment Group	Concentration (µM)	Bcl-2/Bax Ratio (relative to control)
Control	-	1.0
OGD/R Model	-	0.3
AHSYB	80	0.8
HSYA	80	0.8

Bcl-2 is an anti-apoptotic protein, while Bax is a pro-apoptotic protein. An increased Bcl-2/Bax ratio indicates a reduction in apoptosis. Data synthesized from a study by Fangma et al., 2021. [1][2]

#### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

## Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Rat Model

- Animal Model: Adult male Sprague-Dawley rats (250-300g) are used.
- Anesthesia: Animals are anesthetized with an intraperitoneal injection of 10% chloral hydrate (350 mg/kg).
- Surgical Procedure: A 4-0 monofilament nylon suture with a rounded tip is inserted into the
  external carotid artery and advanced into the internal carotid artery to occlude the origin of
  the middle cerebral artery.
- Ischemia and Reperfusion: The suture is left in place for 2 hours to induce ischemia. It is then withdrawn to allow for reperfusion for 24 hours.



- Drug Administration: AHSYB (4 or 8 mg/kg), HSYA (8 mg/kg), or nimodipine (10 mg/kg) is administered intravenously at the beginning of reperfusion.
- Neurological Scoring: At 24 hours post-reperfusion, neurological deficits are scored on a 5point scale.
- Infarct Volume Assessment: Animals are euthanized, and brains are sectioned and stained with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C. The unstained (infarcted) area is quantified using image analysis software.[4][5][6][7]

### Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Primary Hippocampal Neurons

- Cell Culture: Primary hippocampal neurons are isolated from neonatal Sprague-Dawley rats and cultured for 7 days.
- OGD Induction: The culture medium is replaced with glucose-free Earle's Balanced Salt Solution, and the cells are placed in a hypoxic chamber (95% N2, 5% CO2) for 2 hours.
- Reperfusion: The glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for 24 hours.
- Drug Treatment: AHSYB (40, 60, or 80  $\mu$ M), HSYA (80  $\mu$ M), or nimodipine (10  $\mu$ M) is added to the culture medium at the onset of reperfusion.
- Cell Viability Assay: Cell viability is assessed using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions.
- LDH Release Assay: Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell death, is measured using a commercial LDH cytotoxicity assay kit.[8][9][10]

#### Western Blot Analysis of SIRT1 Pathway Proteins

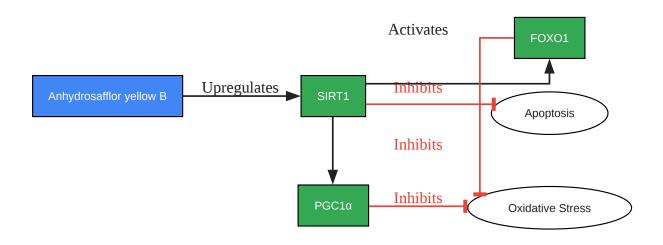
- Protein Extraction: Total protein is extracted from brain tissue or cultured neurons using RIPA lysis buffer.
- Protein Quantification: Protein concentration is determined using a BCA protein assay kit.



- Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies against SIRT1, FOXO1, PGC1α, Bcl-2, Bax, and GAPDH overnight at 4°C. After washing, the membrane is incubated with a corresponding secondary antibody.
- Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL)
   detection system and quantified by densitometry.[8][11][12][13][14]

#### **Mechanistic Insights and Visualizations**

The neuroprotective effects of **Anhydrosafflor yellow B** are primarily mediated through the activation of the Silent Information Regulator 1 (SIRT1) signaling pathway.[8][15][16][17][18] AHSYB upregulates the expression of SIRT1, which in turn deacetylates and activates downstream targets such as Forkhead box protein O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1 $\alpha$ ).[8] This cascade of events leads to a reduction in oxidative stress and apoptosis.

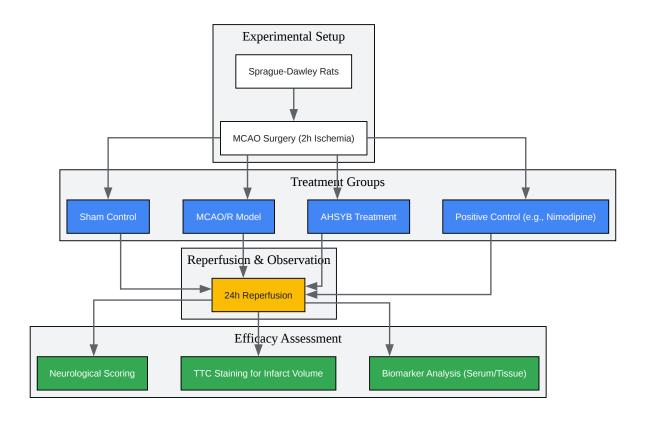


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Caption: SIRT1 Signaling Pathway Activated by Anhydrosafflor yellow B.

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of **Anhydrosafflor yellow B**.





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Caption: In Vivo Experimental Workflow for AHSYB Efficacy Testing.

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#### Validation & Comparative





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